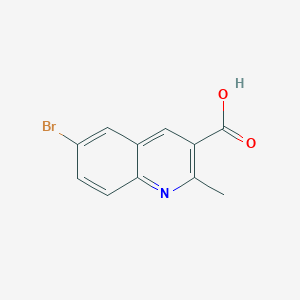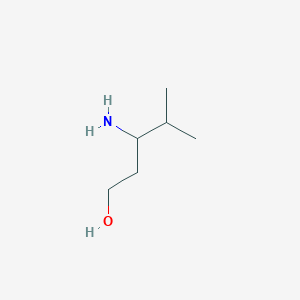
6-Bromo-2-methylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methylquinoline-3-carboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylquinoline.
Bromination: The bromination of 2-methylquinoline at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and carboxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) for amide formation or alcohols for esterification.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
- Amides and esters of this compound
Applications De Recherche Scientifique
6-Bromo-2-methylquinoline-3-carboxylic acid has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 6-Iodo-2-methylquinoline-3-carboxylic acid
Comparison:
Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) at the 6th position affects the compound’s reactivity and biological activity. Bromine provides a balance between reactivity and stability.
Methyl Group: The methyl group at the 2nd position enhances the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic properties.
Carboxylic Acid Group: The carboxylic acid group at the 3rd position is essential for forming derivatives through coupling reactions, making it a versatile building block in synthetic chemistry.
Propriétés
IUPAC Name |
6-bromo-2-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMQBGSBJLFVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589128 |
Source


|
| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92513-39-8 |
Source


|
| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)




![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)






